2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-methyl-N-phenylacetamide
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Overview
Description
2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-methyl-N-phenylacetamide is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core substituted with a methoxyphenyl group and an acetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-methyl-N-phenylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials such as thiophene derivatives and pyrimidine precursors under specific conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through electrophilic aromatic substitution reactions.
Acetamide Formation: The final step involves the acylation of the intermediate compound with N-methyl-N-phenylacetamide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-methyl-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thienopyrimidine derivatives.
Substitution: Various substituted thienopyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-methyl-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-methyl-N-phenylacetamide can be compared with other thienopyrimidine derivatives, such as:
- 4-{[5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]methyl}benzoic acid .
- 2-(5-(3,4-dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid .
These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties
Properties
IUPAC Name |
2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-methyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S/c1-24(16-6-4-3-5-7-16)19(26)12-25-14-23-20-18(13-29-21(20)22(25)27)15-8-10-17(28-2)11-9-15/h3-11,13-14H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZWIJDDDHOCPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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